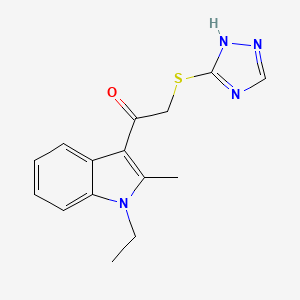![molecular formula C32H23Cl2N3O3S B4617533 5-(4-chlorophenyl)-2-{[5-(3-chlorophenyl)-2-furyl]methylene}-7-methyl-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4617533.png)
5-(4-chlorophenyl)-2-{[5-(3-chlorophenyl)-2-furyl]methylene}-7-methyl-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Übersicht
Beschreibung
This compound belongs to the class of thiazolo[3,2-a]pyrimidines, known for their versatile chemical properties and potential biological activities. The compound's structure incorporates multiple functional groups, including chlorophenyl, furanyl, methyl, and carboxamide moieties, contributing to its complex reactivity and possible application in various chemical and pharmacological studies.
Synthesis Analysis
The synthesis of thiazolo[3,2-a]pyrimidines, including compounds similar to the one , involves reactions of 4-aryl-substituted 3,4-dihydropyrimidine(1H)-2-thiones with methyl chloroacetate in boiling toluene. The structural confirmation of such compounds is achieved through 1H NMR spectroscopy and X-ray crystallography, indicating the formation of the desired thiazolo[3,2-a]pyrimidine core (Kulakov et al., 2009).
Molecular Structure Analysis
The molecular structure of thiazolo[3,2-a]pyrimidine derivatives has been extensively studied through X-ray crystallography. These analyses reveal that the thiazolo[3,2-a]pyrimidine and linked aryl or furanyl systems can adopt coplanar or nearly coplanar arrangements, which significantly influences the compound's chemical behavior and interaction capabilities (Liu et al., 2004).
Chemical Reactions and Properties
Thiazolo[3,2-a]pyrimidines undergo various chemical reactions, including alkylation, cyclocondensation, and interaction with different reagents like ethyl chloroacetate and dimethyl acetylenedicarboxylate. These reactions lead to the formation of a wide array of derivatives, showcasing the compound's versatility in chemical synthesis and modification (Akbari et al., 2008).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Several studies have been conducted on the synthesis of heterocycles, such as thiazolo[3,2-a]pyrimidines, which are closely related to the chemical structure of interest. For instance, the synthesis of thiazolopyrimidine derivatives has shown potential biological activities, highlighting their importance in the development of new therapeutic agents. One study detailed the synthesis of thiazolo[3,2-a]pyrimidine derivatives and evaluated their antimicrobial activities, revealing significant inhibition against bacterial and fungal growth compared to standard drugs (Akbari et al., 2008).
Anticancer Applications
Research into the anticancer properties of related compounds has been a focal point, with several studies synthesizing new derivatives and testing their efficacy against various cancer cell lines. For example, the synthesis of thiophene, thiazolyl-thiophene, and thienopyridine derivatives derived from visnaginone and khellinone has shown anti-inflammatory and analgesic properties, alongside potential as COX-2 inhibitors, suggesting their utility in cancer treatment (Abu‐Hashem et al., 2020).
Ultrasound-Mediated Synthesis
The use of environmentally friendly methods for synthesizing heterocyclic compounds has also been explored. An example includes the ultrasound-promoted synthesis of thiadiazolopyrimidine derivatives, with certain compounds demonstrating significant anticancer activities across various human tumor cell lines (Tiwari et al., 2016).
Supramolecular Aggregation
Insights into the conformational features and supramolecular aggregation of thiazolopyrimidines reveal significant differences in intermolecular interaction patterns based on structural modifications. Such studies provide valuable information for the design of new compounds with enhanced properties (Nagarajaiah & Begum, 2014).
Eigenschaften
IUPAC Name |
(2E)-5-(4-chlorophenyl)-2-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-7-methyl-N-(2-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H23Cl2N3O3S/c1-18-6-3-4-9-25(18)36-30(38)28-19(2)35-32-37(29(28)20-10-12-22(33)13-11-20)31(39)27(41-32)17-24-14-15-26(40-24)21-7-5-8-23(34)16-21/h3-17,29H,1-2H3,(H,36,38)/b27-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDOCTBSXLCYMC-WPWMEQJKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N=C3N(C2C4=CC=C(C=C4)Cl)C(=O)C(=CC5=CC=C(O5)C6=CC(=CC=C6)Cl)S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N=C3N(C2C4=CC=C(C=C4)Cl)C(=O)/C(=C\C5=CC=C(O5)C6=CC(=CC=C6)Cl)/S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H23Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[(1-benzyl-1H-indol-3-yl)methylene]-1-(3-chloro-4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4617457.png)
![1-[(4-ethylphenyl)sulfonyl]-4-(2-furylmethyl)piperazine](/img/structure/B4617466.png)
![ethyl 4-{[(2-{[(2-hydroxyethyl)amino]methyl}phenoxy)acetyl]amino}benzoate](/img/structure/B4617471.png)
![2-[(cyclohexylamino)carbonothioyl]-N-(2-methoxy-5-methylphenyl)hydrazinecarboxamide](/img/structure/B4617482.png)
![2-({4-[4-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B4617486.png)
![N-{4-[(butylamino)sulfonyl]phenyl}-4-chloro-2-nitrobenzamide](/img/structure/B4617491.png)
![N-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-nitrobenzamide](/img/structure/B4617498.png)
![{[5-(4-butoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B4617499.png)

![ethyl 2-{[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4617505.png)
![5-(4-butoxy-3-methoxybenzylidene)-2-(4-tert-butylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4617518.png)
![N-(1-methylbutyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4617523.png)
![2-(3,4-dimethoxyphenyl)-5-[(3-isoxazolylmethyl)thio]-1,3,4-oxadiazole](/img/structure/B4617530.png)